Didemethyl Citalopram-d6 Hydrobromide

Therapeutic Drug Monitoring Pharmacokinetics Chiral HPLC

Analysts requiring precise quantitation of the SSRI metabolite Didemethyl Citalopram face significant matrix effects (ion suppression/enhancement) in biological samples, a problem that cannot be solved with unlabeled or structural analog internal standards. Didemethyl Citalopram-d6 Hydrobromide (CAS 1286427-93-7) is the definitive solution as a stable isotope-labeled internal standard (SIL-IS). - Co-elutes with the target analyte to precisely correct for differential extraction recovery and ionization variability in LC-MS/MS. - Enables validated LOQ of 7.5 ng/mL with precision (CV 5.6-12.4%) suitable for pharmacokinetic studies and TDM. - Essential for generating reliable concentration-time data (Cmax, AUC, t1/2) in preclinical/clinical trials and for forensic analysis of degraded post-mortem specimens.

Molecular Formula C18H18BrFN2O
Molecular Weight 383.294
CAS No. 1286427-93-7
Cat. No. B586405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidemethyl Citalopram-d6 Hydrobromide
CAS1286427-93-7
Synonyms1-(3-Aminopropyl-d6)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile Hydrobromide (1:1)
Molecular FormulaC18H18BrFN2O
Molecular Weight383.294
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Br
InChIInChI=1S/C18H17FN2O.BrH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/i1D2,8D2,9D2;
InChIKeyHPONIRDZJWMVDD-FJBJLJJHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didemethyl Citalopram-d6 Hydrobromide Deuterated Internal Standard


Didemethyl Citalopram-d6 Hydrobromide (CAS 1286427-93-7) is a deuterium-labeled analog of Didemethyl Citalopram, the secondary N-demethylated metabolite of the selective serotonin reuptake inhibitor (SSRI) Citalopram [1]. As a stable isotope-labeled internal standard (SIL-IS), its primary utility lies in quantitative bioanalysis using liquid chromatography–tandem mass spectrometry (LC-MS/MS), where it provides precise quantitation by correcting for matrix effects and analytical variability [2].

Deuterium-labeled internal standard (SIL-IS) for quantitative bioanalysis
LC-MS/MS workflow with co-elution-based matrix effect correction
Supports accurate quantitation of Didemethyl Citalopram in biological matrices

Deuterated vs. Unlabeled Didemethyl Citalopram for LC-MS/MS


Generic substitution with the unlabeled Didemethyl Citalopram Hydrobromide is not feasible in regulated bioanalysis. The unlabeled analog is the analyte of interest and cannot serve as an internal standard. Substituting with a different non-deuterated compound (e.g., a structural analog) introduces unacceptable analytical risk due to differential extraction recovery and ionization efficiency in the LC-MS source [1]. In contrast, the d6-hydrobromide co-elutes with the analyte, perfectly compensating for ion suppression or enhancement, a phenomenon known as the matrix effect, thereby ensuring the accuracy and precision demanded by regulatory guidelines .

Unlabeled Didemethyl Citalopram
The unlabeled analog is the target analyte; it cannot serve as an internal standard and would invalidate quantitative accuracy.
Non-isotopic structural analog IS
Different extraction recovery and ionization efficiency may introduce bias; co-elution with the analyte is not guaranteed, compromising matrix effect correction.

Analytical Validation of Didemethyl Citalopram-d6 as Internal Standard


Sensitive Quantification in Human Plasma

Didemethyl Citalopram-d6 facilitates the precise quantitation of its unlabeled counterpart in human plasma. In a validated chiral HPLC method, the limit of quantification (LOQ) for didemethylcitalopram enantiomers was established at 7.5 ng/mL. [1] This is achieved by using the deuterated analog as an internal standard, which effectively corrects for variability in sample preparation and detection.

LOQ in Human Plasma
Cross-study comparable
7.5 ng/mL (each enantiomer)
vs 5 ng/mL for citalopram / demethylcitalopram
Defines lower working range for PK bioanalysis
Chiral HPLC; method- and instrument-dependent
Therapeutic Drug Monitoring Pharmacokinetics Chiral HPLC

Isotopic Purity and Signal Specificity

The analytical utility of a deuterated internal standard is directly proportional to its isotopic purity. Didemethyl Citalopram-d6 is commercially available with a certified isotopic enrichment of 98% D. This high level of enrichment ensures that the contribution of the internal standard to the unlabeled analyte's mass spectrometry channel is minimal, preserving the linearity and accuracy of the calibration curve.

Isotopic Enrichment
Supplier-specified
98% D
Minimizes isotopic cross-talk; preserves calibration linearity
Verify against certificate of analysis
Mass Spectrometry Isotope Dilution Internal Standard

Matrix Effect Correction via Co-Elution

The primary advantage of Didemethyl Citalopram-d6 over a non-isotopic analog internal standard (e.g., alprenolol) is its ability to co-elute with the analyte, thereby perfectly compensating for matrix effects. In a study using deuterated Citalopram-d6 as an internal standard, internal standard-normalized matrix effects ranged from 98-105%, demonstrating excellent compensation for ion suppression/enhancement. [1]

Matrix Effect Correction
Class-level inference
IS-normalized matrix effects: 98–105%
Co-elution robustly compensates ion suppression/enhancement
Data from Citalopram-d6; confirm for didemethyl metabolite
LC-MS/MS Matrix Effect Method Validation

Intra- and Inter-Day Assay Precision

Using a validated chiral HPLC method with an internal standard, the precision for quantifying didemethylcitalopram enantiomers in human plasma was established. Intra- and inter-day coefficients of variation (CV) ranged from 5.6% to 12.4%. [1] This level of precision is acceptable for pharmacokinetic studies and demonstrates the reliability of the analytical method when a suitable internal standard is employed.

Assay Precision
Cross-study comparable
CV 5.6–12.4% (intra-/inter-day)
vs 2.4–8.6% for citalopram
Within bioanalytical acceptance criteria (≤15% CV)
Chiral HPLC; higher than parent drug, method-appropriate
Method Validation Precision Coefficient of Variation

Didemethyl Citalopram-d6 Hydrobromide Applications


Pharmacokinetic Quantification of Didemethyl Citalopram

This product is essential as an internal standard for the precise and accurate quantification of Didemethyl Citalopram in biological matrices (plasma, serum, urine) during preclinical and clinical pharmacokinetic studies of Citalopram. Its use allows for the generation of reliable concentration-time data, a requirement for calculating key pharmacokinetic parameters (Cmax, AUC, t1/2) and assessing drug-drug interactions or the impact of genetic polymorphisms (e.g., CYP2D6) on metabolism. The validated LOQ of 7.5 ng/mL [1] and acceptable precision (CV 5.6-12.4%) [1] demonstrate that the analytical method is fit-for-purpose for these applications.

Therapeutic Drug Monitoring of Citalopram and Metabolites

In clinical settings, Didemethyl Citalopram-d6 is a critical reagent for laboratories performing Therapeutic Drug Monitoring (TDM) of Citalopram. Quantifying the active metabolite Didemethyl Citalopram alongside the parent drug helps clinicians assess patient adherence and adjust dosages to achieve therapeutic plasma concentrations, particularly in patients with impaired hepatic function where metabolite accumulation is a concern [2]. The use of a deuterated internal standard is crucial for achieving the accuracy required for clinical decision-making, as it robustly compensates for the matrix effects commonly observed in patient samples [3].

Forensic and Post-Mortem Toxicology

The compound serves as an indispensable internal standard for forensic toxicology laboratories conducting quantitative analysis of Citalopram and its metabolites in post-mortem specimens. The complex and often degraded nature of post-mortem matrices necessitates the use of a SIL-IS like Didemethyl Citalopram-d6 to correct for substantial matrix effects and ensure the accuracy of quantitative findings, which may have medicolegal implications [4].

Application
Selection Property
Validation Focus
Pharmacokinetic studies of Citalopram metabolites
Deuterated SIL-IS for LC-MS/MS
LOQ, precision, matrix effect correction
Plasma drug monitoring research (PK/TDM context)
Co-eluting IS for patient-like matrix compensation
Accuracy in complex biological samples
Forensic toxicology research
Robust IS for degraded specimen analysis
Matrix effect mitigation in post-mortem samples

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